molecular formula C7H4BrFINO B8151632 3-Bromo-4-fluoro-5-iodobenzamide

3-Bromo-4-fluoro-5-iodobenzamide

Cat. No.: B8151632
M. Wt: 343.92 g/mol
InChI Key: GUNNZPZHLQYWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-5-iodobenzamide: is an aromatic compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluoro-5-iodobenzamide typically involves multi-step synthetic routes. One common method includes the introduction of bromine, fluorine, and iodine atoms onto a benzamide scaffold through electrophilic aromatic substitution reactions. For instance, starting from a benzamide derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often performed using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-fluoro-5-iodobenzamide has shown potential in the development of therapeutic agents due to its ability to interact with biological targets.

  • Anticancer Activity :
    • Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inhibiting microtubule dynamics essential for cell division. Studies indicate that halogenated benzoic acids can reduce cell proliferation in various cancer types .
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit specific inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique halogen substituents enhance its reactivity and selectivity in chemical reactions.

Biological Research

In biological systems, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structure allows for potential binding to various receptors, influencing signaling pathways related to growth and inflammation.

Case Studies

  • Study on Cancer Cell Lines :
    • A study highlighted that derivatives of brominated benzoic acids exhibited significant cytotoxicity against human cancer cell lines, suggesting structural modifications could enhance their efficacy as anticancer agents .
  • Inflammation Models :
    • In animal models, compounds similar to this compound showed reduced markers of inflammation upon administration, indicating therapeutic benefits for inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. For example, the presence of bromine, fluorine, and iodine can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluoro-5-iodobenzamide is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzamide core. This combination of halogens provides a unique set of chemical properties, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

3-Bromo-4-fluoro-5-iodobenzamide is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of multiple halogens (bromine, fluorine, and iodine) in its structure can significantly influence its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C7H4BrFINE. The unique combination of halogens can affect the compound's lipophilicity, binding affinity, and overall biological activity. Halogen substituents are known to modulate the pharmacokinetic properties of compounds, which is crucial for drug development.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The halogen atoms can enhance the compound's ability to form hydrogen bonds and participate in π-stacking interactions, which are essential for binding to target proteins. This compound may also exhibit effects on cell signaling pathways related to cancer and inflammatory diseases.

Biological Activity

Research studies have investigated the biological activity of this compound in various contexts:

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInhibits tumor growth; downregulates AR in glioblastoma
Anti-inflammatoryModulates cytokine production; reduces ROS
AntifungalPotential antifungal activity against specific strains

Case Study 1: Antitumor Efficacy

A study focusing on the optimization of HSP27 inhibitors revealed that compounds structurally related to this compound exhibited significant anti-tumor activity in mouse models. These compounds were evaluated for their pharmacokinetics and demonstrated effective blood-brain barrier (BBB) penetration, which is crucial for treating central nervous system tumors .

Case Study 2: Anti-inflammatory Mechanism

Research investigating new therapeutic strategies for inflammatory diseases highlighted that compounds with similar chemical structures exhibited significant anti-inflammatory effects through the inhibition of TNF-alpha production and modulation of neutrophil activity . This suggests that this compound could be explored as a novel anti-inflammatory agent.

Properties

IUPAC Name

3-bromo-4-fluoro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFINO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNNZPZHLQYWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.